Lipophilicity (XLogP): Cbz Analog Sits in the Optimal CNS Drug-like Window Between Polar Boc and Lipophilic Fmoc Counterparts
The Cbz-protected analog exhibits a computed XLogP of 1.2, which falls within the optimal lipophilicity range (LogP 1–3) recommended for CNS drug candidates according to the Lipinski rule-of-five. In contrast, the Boc analog (CAS 885274-05-5) is substantially more polar with an XLogP of 0.7, potentially limiting passive membrane permeability, while the Fmoc analog (CAS 885274-10-2) is excessively lipophilic with a LogP of 3.44, raising solubility and non-specific binding concerns [1].
| Evidence Dimension | Computed partition coefficient (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 1.2 (4-Cbz-3-(2-carboxy-ethyl)-morpholine) |
| Comparator Or Baseline | Boc analog: XLogP = 0.7; Fmoc analog: LogP = 3.44 |
| Quantified Difference | ΔXLogP Cbz–Boc = +0.5; ΔLogP Cbz–Fmoc = –2.24 |
| Conditions | Computed values from chemical databases using standardized XLogP/LogP algorithms |
Why This Matters
For CNS-targeted projects, the Cbz compound's intermediate lipophilicity avoids the permeability deficit of the Boc analog and the solubility/bioavailability liabilities of the Fmoc analog, making it the preferred choice for CNS lead optimization libraries.
- [1] Delta-B. CAS号:885274-05-5 – 计算化学数据 (XlogP: 0.7). https://www.delta-b.com/cas/293272.html (accessed 2026-04-25). View Source
